![molecular formula C17H21NO4 B2527659 (2E)-3-{4-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid CAS No. 900732-69-6](/img/structure/B2527659.png)
(2E)-3-{4-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-{4-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid, also known as MK-886, is a potent inhibitor of 5-lipoxygenase activating protein (FLAP). It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic benefits in various diseases.
Wirkmechanismus
(2E)-3-{4-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid works by inhibiting the binding of arachidonic acid to FLAP, which is a protein that regulates the activity of 5-lipoxygenase, an enzyme involved in the production of leukotrienes. By blocking the production of leukotrienes, this compound reduces inflammation and tumor growth.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including reducing the production of leukotrienes, inhibiting the activity of 5-lipoxygenase, reducing inflammation, and inhibiting tumor growth. It has also been found to have a protective effect on the heart by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2E)-3-{4-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid in lab experiments is its ability to selectively inhibit FLAP without affecting other enzymes involved in the production of leukotrienes. This allows for more precise targeting of the inflammatory response. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
For the research on (2E)-3-{4-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid include exploring its potential therapeutic benefits in other diseases, such as asthma and Alzheimer's disease. Additionally, further research is needed to optimize the synthesis method of this compound to improve its solubility and bioavailability. Finally, the development of more specific inhibitors of FLAP could lead to the development of more effective treatments for inflammatory diseases.
Synthesemethoden
(2E)-3-{4-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid is synthesized through a multistep process involving the reaction of 4-(N-cyclohexylcarbamoyl)methoxyphenylacetic acid with acetic anhydride and triethylamine, followed by the reaction with acetic acid and thionyl chloride to form the intermediate compound. The final step involves the reaction of the intermediate compound with propargyl bromide and potassium tert-butoxide to yield this compound.
Wissenschaftliche Forschungsanwendungen
(2E)-3-{4-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the production of leukotriene B4, a potent pro-inflammatory mediator, by blocking the binding of arachidonic acid to FLAP. This inhibition has been found to reduce inflammation and tumor growth in animal models.
Eigenschaften
IUPAC Name |
(E)-3-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c19-16(18-14-4-2-1-3-5-14)12-22-15-9-6-13(7-10-15)8-11-17(20)21/h6-11,14H,1-5,12H2,(H,18,19)(H,20,21)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTAJWNDBXAVGI-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC2=CC=C(C=C2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)COC2=CC=C(C=C2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B2527578.png)
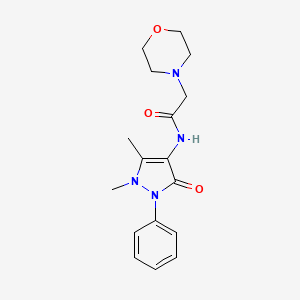
![2-Amino-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid;hydrochloride](/img/structure/B2527581.png)
![4,7-Dimethyl-2,6-bis(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2527582.png)
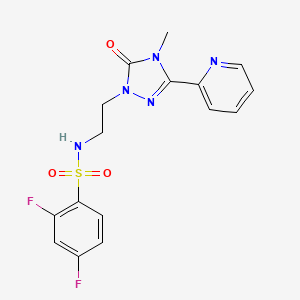
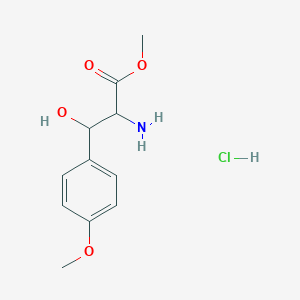
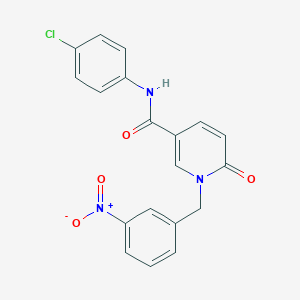


![6-Acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2527594.png)
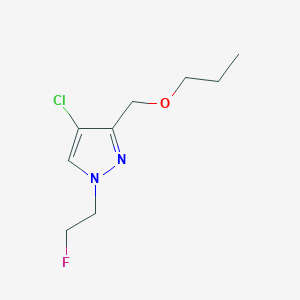
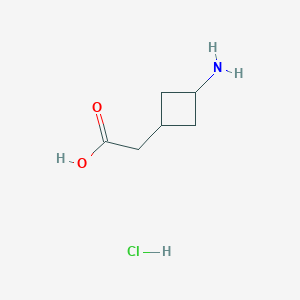
![3-(4-methylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2527598.png)
![N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2527599.png)